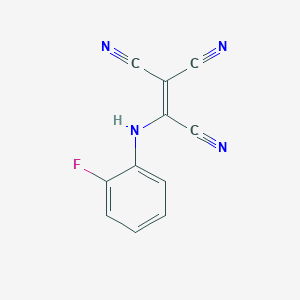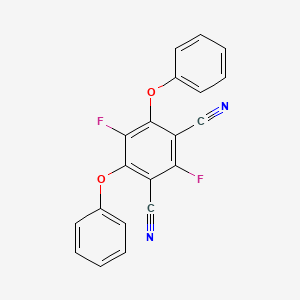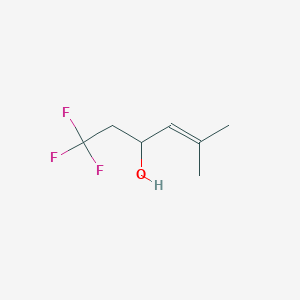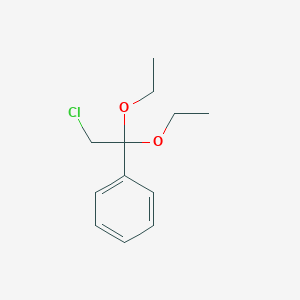
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile is a chemical compound that features a fluoroaniline group attached to an ethene backbone with three cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroanilino)ethene-1,1,2-tricarbonitrile typically involves the reaction of 2-fluoroaniline with malononitrile dimer. The reaction is carried out under basic conditions, often using sodium hydride or sodium alkoxide as the base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroaniline group or the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and dyes.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential nootropic and neuroprotective effects.
Industry: It is used in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of (2-Fluoroanilino)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor due to the presence of cyano groups, which makes it reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can form stable intermediates and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: Similar in structure but lacks the fluoroaniline group.
2-(4-Fluoroanilino)ethene-1,1,2-tricarbonitrile: A positional isomer with different substitution patterns.
Uniqueness
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile is unique due to the presence of both the fluoroaniline group and the ethene backbone with three cyano groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
112630-83-8 |
|---|---|
Molekularformel |
C11H5FN4 |
Molekulargewicht |
212.18 g/mol |
IUPAC-Name |
2-(2-fluoroanilino)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H5FN4/c12-9-3-1-2-4-10(9)16-11(7-15)8(5-13)6-14/h1-4,16H |
InChI-Schlüssel |
UCXUTLVRQJUFEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=C(C#N)C#N)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis[2-(4-chlorocyclohexyl)ethyl]stannanone](/img/structure/B14315918.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)
![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)






![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
